Hydrazine-15N2 monohydrate
Description
Contextualizing Isotopically Labeled Compounds in Modern Scientific Inquiry
Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of that same element. This subtle change in atomic mass, without altering the chemical properties, allows scientists to use these compounds as tracers in a variety of applications. musechem.com By incorporating stable or radioactive isotopes, researchers can track the movement and transformation of molecules within complex systems. studysmarter.co.ukmusechem.com This technique is instrumental in fields such as drug metabolism studies, proteomics, environmental research, and forensic science. musechem.commoravek.com
The use of isotopically labeled compounds, in conjunction with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides a detailed view of metabolic pathways, reaction mechanisms, and the flow of nutrients and pollutants. moravek.comnih.gov This allows for a deeper understanding of biological processes, the development of new drugs, and the assessment of environmental impacts. musechem.commoravek.com
Significance of Nitrogen-15 (B135050) Isotopic Enrichment in Hydrazine (B178648) Systems for Research
Nitrogen is a fundamental component of numerous biological molecules, including amino acids and nucleic acids. The stable, non-radioactive isotope nitrogen-15 (¹⁵N) serves as an excellent tracer for studying the intricate pathways of nitrogen in biological and chemical systems. nrdgas.comresearchgate.net While the natural abundance of ¹⁵N is low, enriching compounds with this isotope enhances their visibility in analytical techniques, particularly NMR spectroscopy and mass spectrometry. researchgate.netnih.gov
Hydrazine (N₂H₄), a compound consisting of two nitrogen atoms and four hydrogen atoms, becomes a powerful research tool when both of its nitrogen atoms are the ¹⁵N isotope, creating Hydrazine-¹⁵N₂. This enrichment is particularly valuable for:
Mechanistic Studies: The distinct NMR signal of ¹⁵N allows for precise tracking of the hydrazine molecule and its fragments through chemical reactions, providing critical insights into reaction mechanisms.
Metabolic Tracing: In biological systems, ¹⁵N-labeled hydrazine can be used to follow the metabolic fate of nitrogen, helping to elucidate complex biochemical pathways. nrdgas.com
Structural Analysis: The presence of ¹⁵N can aid in the structural determination of molecules that incorporate the hydrazine moiety. nih.gov
The monohydrate form of Hydrazine-¹⁵N₂ (H₂¹⁵N¹⁵NH₂·H₂O) is often used in research due to its enhanced stability and solubility, especially in aqueous solutions.
Scope and Research Imperatives for Hydrazine-15N2 Monohydrate Investigations
The unique characteristics of Hydrazine-¹⁵N₂ monohydrate make it a valuable tool in several key areas of research. Current and future investigations are focused on leveraging its properties for a range of applications.
In chemical synthesis , it serves as a crucial building block for creating other ¹⁵N-labeled compounds. cymitquimica.com For example, it is used in the synthesis of ¹⁵N-labeled diazo-transfer agents. Its role as a reducing agent and a nitrogen source is also being explored in various synthetic methodologies. chembk.com
In biological and medical research , the ability to trace nitrogen pathways is paramount. cymitquimica.com Studies have utilized Hydrazine-¹⁵N₂ monohydrate to investigate nitrogen uptake and metabolism in plants. Furthermore, its potential to inhibit certain enzymes has sparked interest in its application in medical research, including investigations into its effects on enzymes involved in cancer progression. The non-isotopic forms of hydrazine derivatives have shown antimicrobial and anticancer activities, and ¹⁵N labeling provides a method to trace their metabolic pathways in pharmacological research.
The table below summarizes some of the key properties of Hydrazine-¹⁵N₂ monohydrate:
| Property | Value |
| Chemical Formula | H₂¹⁵N¹⁵NH₂·H₂O |
| Molecular Weight | 52.05 g/mol |
| Form | Liquid |
| Boiling Point | 120.1 °C |
| Melting Point | -51.7 °C |
| Density | 1.073 g/mL at 25 °C |
| Isotopic Purity | 98 atom % ¹⁵N |
Data sourced from multiple references. chemicalbook.comsigmaaldrich.com
Structure
2D Structure
Properties
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-AWQJXPNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH2][15NH2].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584048 | |
| Record name | (~15~N_2_)Hydrazine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.047 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145571-73-9 | |
| Record name | (~15~N_2_)Hydrazine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145571-73-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Incorporation Methodologies for Hydrazine 15n2 Monohydrate
Adaptations of Classical Hydrazine (B178648) Synthesis for Nitrogen-15 (B135050) Enrichment
Classical industrial methods for hydrazine production can be adapted to synthesize ¹⁵N-labeled hydrazine by utilizing ¹⁵N-enriched ammonia (B1221849) as the primary nitrogen source. These adaptations focus on maintaining reaction efficiency while ensuring the isotopic label is incorporated specifically and without scrambling.
¹⁵N-Enriched Ammonia Utilization in Modified Raschig Processes
To produce Hydrazine-¹⁵N₂, this process is modified by substituting standard ammonia with ¹⁵N-enriched ammonia (¹⁵NH₃). The core chemistry involves two main steps: first, the formation of monochloramine from ammonia and hypochlorite, and second, the reaction of monochloramine with an excess of ammonia to form hydrazine wikipedia.org.
Step 1: NaOCl + ¹⁵NH₃ → ¹⁵NH₂Cl + NaOH Step 2: ¹⁵NH₂Cl + ¹⁵NH₃ → ¹⁵N₂H₄ + HCl
In practice, a large excess of ¹⁵N-ammonia is required to maximize the yield of ¹⁵N₂H₄ and suppress side reactions that can lead to the formation of nitrogen gas and ammonium (B1175870) chloride, which would result in the loss of the expensive isotopic label google.comsdu.dk. The Olin Raschig process is an optimized version of this method used for commercial production wikipedia.org. The resulting aqueous solution containing ¹⁵N₂H₄ is then concentrated via distillation to yield hydrazine-¹⁵N₂ monohydrate cdc.gov.
Catalytic Dehydrogenation of ¹⁵N-Labeled Ammonia Approaches
Catalytic dehydrogenation, or the oxidative coupling of ammonia, represents a more modern and atom-economical approach to hydrazine synthesis. This route involves the direct formation of an N-N bond from two ammonia molecules (2NH₃ → N₂H₄ + H₂). For isotopic labeling, ¹⁵N-ammonia is used as the feedstock.
Recent research has identified sophisticated molecular catalysts capable of mediating this transformation.
Ruthenium-Based Catalysts : Ruthenium complexes featuring specific polypyridyl ligands have demonstrated high activity for the direct electrochemical oxidation of ammonia to hydrazine researchgate.netacs.org. These systems can achieve high selectivity for hydrazine (up to 98.1%) and high Faradaic efficiency acs.org. The proposed mechanism involves the coupling of ruthenium-aminyl or ruthenium-iminyl intermediates, which are formed from the initial ammonia molecule.
Nickel-Based Catalysts : A nickel-based system has been shown to mediate ammonia oxidation where a reactive Ni(III)-NH₂ species is generated nih.gov. This intermediate undergoes bimolecular coupling to form a di-nickel complex bridged by a hydrazine molecule, [(SiP₂S)Ni(II)]₂(N₂H₄). Isotopic labeling studies using [(SiP₂S)Ni(II)(¹⁵NH₂)]Li confirmed that the resulting hydrazine is derived exclusively from the amide ligand, validating the coupling mechanism nih.gov.
These catalytic methods offer a direct pathway from ¹⁵N-ammonia to ¹⁵N₂H₄ under controlled conditions, providing an alternative to traditional stoichiometric oxidation routes.
Synthesis of Hydrazine-15N2 Monohydrate via Specific Oxidation Routes
The synthesis of hydrazine fundamentally relies on the oxidation of a nitrogen source, typically ammonia. The choice of oxidant and reaction pathway defines the specific synthetic route. When ¹⁵N-ammonia is the starting material, these routes produce Hydrazine-¹⁵N₂.
The Peroxide Process : Also known as the ketazine process, this method uses hydrogen peroxide as the oxidant in the presence of a ketone (e.g., methyl ethyl ketone) cdc.govwikipedia.orggoogle.com. The ammonia and ketone first form an imine, which is oxidized by H₂O₂ to an oxaziridine (B8769555). The oxaziridine then reacts with another molecule of ammonia to create a hydrazone, which subsequently forms an azine. The azine is finally hydrolyzed to produce hydrazine hydrate (B1144303) and regenerate the ketone wikipedia.org. Using ¹⁵NH₃ throughout this cycle yields ¹⁵N₂H₄·H₂O. This process is advantageous as it does not produce salt byproducts wikipedia.org.
Direct Catalytic Oxidation : As detailed in section 2.1.2, advanced catalytic systems using ruthenium or nickel complexes directly oxidize ammonia to hydrazine researchgate.netacs.orgnih.gov. These methods are highly specific and represent a frontier in hydrazine synthesis. The oxidation occurs at the metal center, which facilitates the N-N bond formation. Using ¹⁵NH₃ as the substrate directly yields the ¹⁵N₂H₄ product.
Oxidation of Hydrazine Mixtures : Studies on the oxidation of mixtures containing both labeled (¹⁵N₂H₄) and unlabeled (¹⁴N₂H₄) hydrazine have shown that under certain conditions, the resulting N₂ gas is isotopically scrambled (containing ¹⁴N¹⁵N) preprints.org. This indicates that the oxidation can proceed through intermediates where the original N-N bond is cleaved and reformed, highlighting the complexity of hydrazine oxidation chemistry.
Targeted Synthesis of ¹⁵N-Labeled Hydrazine Derivatives for Research
¹⁵N-labeled hydrazine is a key building block for synthesizing a variety of isotopically labeled research chemicals. These derivatives are particularly important as probes for spectroscopic analysis and for elucidating reaction mechanisms.
Preparation of ¹⁵N-Labeled Diazo-Transfer Agents
Diazo-transfer agents are reagents used to introduce the diazo group into molecules. Labeling these agents with ¹⁵N allows for the synthesis of ¹⁵N-labeled diazo compounds. A common strategy involves the nitrosation of a hydrazine derivative with a ¹⁵N-labeled nitrosating agent.
| Diazo-Transfer Agent | Hydrazine Precursor | ¹⁵N Source | Labeling Outcome | Reference |
| 2-azido-1,3-dimethylimidazolinium salts | 1,3-dimethylimidazolinium-2-yl hydrazine | Na¹⁵NO₂ | 1:1 mixture of α-¹⁵N and γ-¹⁵N labeled azides | nih.govacs.org |
| Trifluoromethanesulfonyl azide (B81097) (TfN₃) | Trifluoromethanesulfonyl hydrazine (TfNHNH₂) | Na¹⁵NO₂ | Site-specific γ-¹⁵N-labeled azide (TfNN¹⁵N) | nih.govacs.orgnih.gov |
The nitrosation of 1,3-dimethylimidazolinium-2-yl hydrazine with sodium ¹⁵N-nitrite (Na¹⁵NO₂) under acidic conditions produces ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts. This reaction yields a 1:1 mixture of isotopomers where the ¹⁵N label is at either the α or γ position of the azido (B1232118) group nih.govacs.org. In contrast, the nitrosation of in situ generated trifluoromethanesulfonyl hydrazine with Na¹⁵NO₂ produces γ-¹⁵N-labeled triflyl azide (TfNN¹⁵N) with high site-specificity nih.govacs.orgnih.gov.
Synthesis of ¹⁵N-Labeled Azides
¹⁵N-labeled azides are valuable probes in infrared (IR) spectroscopy and magnetic resonance imaging (MRI) nih.gov. Their synthesis can be achieved through several routes starting from hydrazine or its derivatives.
Diazo-Transfer Reactions : Primary amines can be converted to azides by reacting them with a ¹⁵N-labeled diazo-transfer agent. For instance, reacting an amine with the 1:1 mixture of α- and γ-¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salt results in a 1:1 mixture of unlabeled azide and β-¹⁵N-labeled azide nih.govacs.org. Using the site-specific γ-¹⁵N-labeled triflyl azide (TfNN¹⁵N) allows for the targeted synthesis of β-¹⁵N-labeled aliphatic and aromatic azides nih.gov.
Nitrosation of Hydrazines : Site-specifically labeled aromatic azides can be prepared by the nitrosation of aryl hydrazines with Na¹⁵NO₂ nih.gov. This method offers direct access to labeled aromatic systems.
Direct Oxidation of Hydrazine-¹⁵N₂ : A fully labeled azide, sodium (¹⁵N)₃-azide, can be prepared by the direct oxidation of commercially available (¹⁵N)₂-hydrazine monohydrate using ¹⁵N-isoamyl nitrite (B80452) nsf.gov. This provides a route to azides where all three nitrogen atoms are the heavy isotope, which is particularly useful for developing hyperpolarized MRI agents nsf.gov.
Formation of Acyl Hydrazides and Hydrazones via Reactions with Hydrazineinvivochem.comhydrazinehydrate.in
The chemical reactivity of this compound is analogous to that of its unlabeled counterpart, undergoing characteristic reactions with carbonyl compounds and their derivatives. The presence of the 15N isotope does not significantly alter the chemical properties but provides a powerful tool for analysis, particularly through 15N NMR spectroscopy and mass spectrometry.
Acyl Hydrazide Formation:
This compound reacts with carboxylic acid derivatives, such as esters, acyl chlorides, or anhydrides, in a nucleophilic acyl substitution reaction to yield 15N-labeled acyl hydrazides. This reaction involves the attack of the nucleophilic 15N-amino group on the electrophilic carbonyl carbon of the acylating agent. These labeled acyl hydrazides are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.
The general reaction can be represented as:
R-C(=O)-X + H₂¹⁵N¹⁵NH₂·H₂O → R-C(=O)-¹⁵NH¹⁵NH₂ + HX + H₂O (where X = OR', Cl, OCOR', etc.)
Hydrazone Formation:
When reacted with aldehydes or ketones, this compound forms 15N-labeled hydrazones. This condensation reaction involves the nucleophilic addition of the 15N-amino group to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone contains the C=¹⁵N-¹⁵N linkage. The formation of labeled hydrazones is a key step in various chemical analyses and derivatization procedures. libretexts.orglibretexts.orgwikipedia.org
The formation of 15N-labeled hydrazones from [15N2]hydrazine has been confirmed in metabolic studies, where metabolites such as the pyruvate (B1213749) hydrazone were identified in vivo using 15N-NMR. This demonstrates the compound's ability to participate in hydrazone formation under biological conditions.
Below is a table illustrating the types of reactants and the corresponding labeled products formed.
| Reactant Type | Example Reactant | Product Type | Example ¹⁵N₂ Labeled Product |
| Ester | Methyl Benzoate | Acyl Hydrazide | Benzoyl-15N2-hydrazide |
| Acyl Chloride | Acetyl Chloride | Acyl Hydrazide | Acetyl-15N2-hydrazide |
| Aldehyde | Benzaldehyde | Hydrazone | Benzaldehyde-15N2-hydrazone |
| Ketone | Acetone | Hydrazone | Acetone-15N2-hydrazone |
This table illustrates the expected products from reactions with this compound based on the established reactivity of hydrazine.
Reductive Alkylation and Hydrazination Strategiesinvivochem.com
Reductive alkylation and hydrazination are important synthetic strategies for creating substituted hydrazine derivatives. The use of this compound in these reactions allows for the synthesis of specifically labeled N-alkylhydrazines, which can be used as standards or tracers in various studies.
Reductive Alkylation:
Reductive alkylation (also known as reductive amination) of aldehydes and ketones with this compound provides a direct route to 15N-labeled N-alkylhydrazines. The process typically involves two main steps:
Hydrazone Formation: The initial reaction between this compound and a carbonyl compound forms a 15N-labeled hydrazone intermediate.
Reduction: The hydrazone intermediate is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) or α-picoline-borane, to yield the corresponding N-alkyl-15N2-hydrazine. organic-chemistry.org
This one-pot reaction is efficient for producing various mono- or di-alkylated hydrazine derivatives. organic-chemistry.org The choice of substrates and the stoichiometry of the reagents can be adjusted to control the degree of alkylation.
Hydrazination Strategies:
Hydrazination refers to the introduction of a hydrazine group into an organic molecule. Using this compound as the hydrazinating agent allows for the incorporation of the 15N₂ label. This can be achieved through various methods, including nucleophilic substitution reactions where an alkyl halide reacts with this compound.
The table below summarizes these strategies with expected reactants and products.
| Strategy | Carbonyl Reactant | Reducing Agent / Other Reagent | Product Type | Example ¹⁵N₂ Labeled Product |
| Reductive Alkylation | Propanal | α-Picoline-borane | N-Alkylhydrazine | N-Propyl-15N2-hydrazine |
| Reductive Alkylation | Cyclohexanone | Sodium cyanoborohydride | N-Alkylhydrazine | N-Cyclohexyl-15N2-hydrazine |
| Hydrazination | Benzyl Bromide | (None) | N-Alkylhydrazine | N-Benzyl-15N2-hydrazine |
This table illustrates the expected products from reductive alkylation and hydrazination strategies using this compound, based on established methodologies for hydrazine.
Advanced Spectroscopic and Analytical Characterization for Isotopic Integrity and Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹⁵N Isotopic Studies
Nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy is a powerful, non-destructive tool for elucidating the structure and dynamics of nitrogen-containing molecules. asiaisotopeintl.com The ¹⁵N isotope possesses a nuclear spin of 1/2, which results in sharp, well-resolved peaks in NMR spectra, making it ideal for detailed molecular structure analysis. asiaisotopeintl.com This is a significant advantage over the more abundant ¹⁴N isotope, which has a nuclear spin of 1 and often produces broad signals. asiaisotopeintl.com By labeling compounds like hydrazine (B178648) with ¹⁵N, scientists can achieve high-fidelity spectra that reveal bonding patterns, conformational dynamics, and intermolecular interactions. asiaisotopeintl.com
¹⁵N NMR Chemical Shift Analysis for Mechanistic Elucidation
The chemical shift in ¹⁵N NMR is highly sensitive to the electronic environment of the nitrogen atom, making it an invaluable tool for identifying metabolites and elucidating reaction mechanisms. In studies involving [¹⁵N₂]hydrazine, ¹⁵N NMR analysis of urine has successfully identified a range of metabolites. nih.gov For instance, unchanged [¹⁵N₂]hydrazine is observed as a singlet at approximately 32 ppm. nih.gov
Metabolic transformation of hydrazine leads to characteristic shifts for various products. The cleavage of the N-N bond is indicated by the presence of ¹⁵N-enriched urea (B33335) at 56 ppm and ammonia (B1221849) at 0 ppm. nih.gov Other identified metabolites include acetylhydrazine (107 ppm), diacetylhydrazine (110 ppm), and carbazic acid (85 ppm), the latter resulting from the reaction of hydrazine with carbon dioxide. nih.gov The formation of hydrazones, such as the pyruvate (B1213749) hydrazone, can also be detected by a characteristic signal, in this case at 316 ppm. nih.gov These precise chemical shift assignments provide significant insights into the metabolic pathways of hydrazine. nih.gov
Table 1: ¹⁵N NMR Chemical Shifts of Hydrazine and its Metabolites This table is interactive. Click on the headers to sort the data.
| Compound | Functional Group | Chemical Shift (ppm) |
|---|---|---|
| Ammonia | Amine | 0 |
| [¹⁵N₂]Hydrazine | Hydrazino | 32 |
| Urea | Amide | 56 |
| Carbazic acid | Carbamoyl | 85 |
| Acetylhydrazine | Hydrazido | 107 |
| Diacetylhydrazine | Hydrazido | 110 |
| 2-Oxoglutarate hydrazone cyclized metabolite | - | 150 (doublet), 294 (singlet) |
| Pyruvate hydrazone | Hydrazono | 316 |
Data sourced from a study on the metabolism of [¹⁵N₂]hydrazine in rats. nih.gov
Solid-State ¹⁵N NMR for Material Interactions and Covalent Binding Analysis
Solid-state ¹⁵N NMR (SSNMR) spectroscopy is a crucial technique for probing the intermolecular interactions and covalent binding of nitrogen-containing compounds in solid materials. chemrxiv.orgrsc.org This method is particularly sensitive to the local structure and hydrogen-bonding interactions. rsc.orgrsc.org SSNMR can be used to characterize the nitrogen environments in materials, providing detailed information about the nature of doped nitrogen sites, such as pyridinic, pyrrolic, or graphitic nitrogen in carbon-based materials. chemrxiv.org
For a compound like Hydrazine-¹⁵N₂ monohydrate, SSNMR could be employed to study its interactions when adsorbed onto surfaces or incorporated into solid matrices. The ¹⁵N electric field gradient (EFG) tensor, which can be determined from SSNMR spectra, is highly sensitive to the surrounding environment, including nearby hydrogen bonds. rsc.org Techniques such as ¹H-¹⁵N cross-polarization under fast magic-angle spinning can selectively detect protonated nitrogen sites, offering insights into covalent binding and noncovalent interactions like hydrogen bonding. chemrxiv.org This makes SSNMR a powerful tool for analyzing the material interactions of hydrazine-derived structures in a solid state.
Mass Spectrometry Techniques in Nitrogen-15 Tracer Analysis
Mass spectrometry (MS) is a fundamental analytical technique for isotopic analysis due to its high sensitivity and ability to differentiate between isotopes based on their mass-to-charge ratio. nih.gov In studies using ¹⁵N-labeled compounds, MS is essential for tracking the incorporation of the heavy isotope into various molecules.
Isotope-Ratio Mass Spectrometry (IRMS) for Precise Nitrogen Incorporation Analysis
Isotope-Ratio Mass Spectrometry (IRMS) is a specialized technique designed to precisely measure the relative abundance of isotopes in a sample. thuenen.de It is widely used to determine the incorporation of ¹⁵N into biological molecules. researchgate.net The technique provides information about the geographic, chemical, and biological origins of substances based on the relative isotopic abundances of their constituent elements.
In a typical IRMS analysis of nitrogen, the sample is first converted into nitrogen gas (N₂). This gas is then introduced into the mass spectrometer, which measures the ratio of ions with different mass-to-charge ratios, such as those corresponding to ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N. This allows for a very precise determination of the ¹⁵N enrichment in the sample. nih.gov The sensitivity of IRMS allows for the detection of very low levels of ¹⁵N incorporation, making it suitable for quantitative investigations of nitrogen cycling processes in microbial and other biological systems. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemical Characterization
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used for the chemical characterization of the outermost layers of a solid sample. pnnl.govcarleton.edunist.gov The method involves bombarding the sample surface with a pulsed beam of primary ions, which causes the ejection of secondary ions from the surface. surfacesciencewestern.comjordilabs.com These secondary ions are then analyzed in a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. surfacesciencewestern.com
ToF-SIMS provides detailed elemental, isotopic, and molecular information from the sample surface with high sensitivity, often in the parts-per-million to parts-per-billion range. pnnl.govjordilabs.com This technique can be used to create high-resolution chemical images of a surface, mapping the distribution of specific molecules or elements. surfacesciencewestern.com For a compound like Hydrazine-¹⁵N₂ monohydrate, ToF-SIMS could be used to investigate its adsorption on surfaces, to study its role in surface modification, or to analyze the surface composition of materials synthesized using it as a precursor. The technique's ability to detect molecular fragments provides valuable information about the chemical state of the surface species. jordilabs.com
Table 2: Comparison of Mass Spectrometry Techniques for ¹⁵N Analysis This interactive table summarizes the key features of the discussed mass spectrometry techniques.
| Technique | Primary Application | Key Advantages | Typical Information Obtained |
|---|---|---|---|
| Isotope-Ratio Mass Spectrometry (IRMS) | Precise measurement of isotopic ratios for bulk samples. | High precision and accuracy for isotopic abundance. | Bulk ¹⁵N enrichment, nitrogen incorporation into biomass. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Surface chemical analysis and imaging. | High surface sensitivity (outermost monolayers), high spatial resolution imaging. | Elemental, isotopic, and molecular composition of surfaces. |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Separation and analysis of volatile and semi-volatile compounds. | Excellent chromatographic separation, established compound libraries. | Identification and quantification of ¹⁵N-labeled metabolites. |
Gas Chromatography/Mass Spectrometry (GC/MS) for Metabolic Tracing
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful combination of two analytical techniques that is widely used for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. nih.gov In metabolic studies, GC/MS is instrumental for tracing the pathways of stable isotope-labeled compounds. metabolomicsworkbench.orgspringernature.comresearchgate.net
In the context of Hydrazine-¹⁵N₂ monohydrate, GC/MS can be used to analyze biological samples (such as urine, plasma, or tissue extracts) to identify and quantify ¹⁵N-labeled metabolites. nih.gov Prior to analysis, non-volatile metabolites are often chemically modified (derivatized) to make them volatile enough for GC analysis. The gas chromatograph then separates the components of the mixture, and the mass spectrometer detects the compounds, providing information on their structure and isotopic composition. This allows researchers to monitor the dynamics of nitrogen incorporation into various metabolic pools, such as amino acids, providing a detailed picture of the metabolic fate of the ¹⁵N label. nih.gov
Chromatographic Methods for Compound Separation and Identification in Research
Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental in research applications involving Hydrazine-15N2 monohydrate. This isotopically labeled compound serves as an invaluable internal standard for the accurate quantification of hydrazine in various matrices. The use of this compound in isotope dilution mass spectrometry (IDMS) helps to correct for sample matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurements.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of hydrazine. Due to the high polarity and low molecular weight of hydrazine, derivatization is often necessary to improve its chromatographic behavior and detection sensitivity. A common derivatization strategy involves reacting hydrazine and the Hydrazine-15N2 internal standard with a carbonyl-containing compound, such as acetone, to form the corresponding acetone azine. nist.govscimetr.com This derivative is more volatile and less polar, making it amenable to GC separation. The subsequent MS detection allows for the selective monitoring of the molecular ions or characteristic fragment ions of the derivatized unlabeled hydrazine and its ¹⁵N-labeled counterpart.
In a validated isotope dilution GC-tandem mass spectrometry (GC-MS/MS) method for the analysis of hydrazine in drinking water, Hydrazine-15N2 was used as a surrogate standard. nist.govscimetr.com The method involved aqueous-phase derivatization with acetone to form acetone azine and acetone azine-¹⁵N₂, followed by liquid-liquid extraction with dichloromethane. nist.govscimetr.com The analysis was performed using chemical ionization, and the method demonstrated excellent linearity with a correlation coefficient (R) of 0.999. nist.govscimetr.com The method detection limit for hydrazine was 0.70 ng/L. nist.govscimetr.com For samples fortified at 20.0 ng/L, the mean recovery for Hydrazine-¹⁵N₂ was 106% with a relative standard deviation of 12.5%. nist.govscimetr.com
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) offers another powerful approach for the quantification of hydrazine, particularly in biological matrices. Similar to GC-MS, derivatization is typically employed. For instance, a method for quantifying hydrazine in human urine utilized p-anisaldehyde as the derivatizing agent. In this assay, ¹⁵N₂-hydrazine served as the internal standard. The analytical response ratio was found to be linearly proportional to the hydrazine concentration from 0.0493 to 12.3 ng/mL, with an average correlation coefficient (R) of 0.9985.
The choice of chromatographic method and derivatization agent depends on the specific research application, the sample matrix, and the required sensitivity. The use of this compound as an internal standard is a common thread in these advanced analytical methods, enabling robust and reliable quantification of hydrazine in complex samples.
Table 2: Performance of Chromatographic Methods Using Hydrazine-15N2 as an Internal Standard
| Technique | Application | Derivatizing Agent | Linearity (R) | Detection Limit | Recovery of ¹⁵N-labeled Standard |
|---|---|---|---|---|---|
| GC-MS/MS | Drinking Water Analysis | Acetone | 0.999 | 0.70 ng/L | 106% |
Mechanistic Investigations and Reaction Pathway Elucidation Utilizing Hydrazine 15n2 Monohydrate
Role in Unraveling Complex Organic and Inorganic Reaction Mechanisms
Hydrazine-15N2 monohydrate has been instrumental in clarifying the intricate steps of various organic and inorganic reactions. By replacing the common ¹⁴N isotope with ¹⁵N, chemists can track the nitrogen atoms through mass spectrometry and NMR spectroscopy, confirming or refuting proposed mechanistic pathways.
In the realm of organic chemistry, isotopic labeling with ¹⁵N has been pivotal in substantiating the mechanism of venerable reactions like the Fischer indole (B1671886) synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone to form an indole. A key step in the proposed mechanism is a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement where the N-N bond is cleaved. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the initial phenylhydrazine (B124118) is incorporated into the final indole ring, providing critical evidence for this rearrangement and the subsequent elimination of the other nitrogen atom as ammonia (B1221849) nih.gov.
In inorganic chemistry, a significant application of ¹⁵N-labeled hydrazine (B178648) has been in understanding the catalytic decomposition of hydrazine itself, a reaction of interest for rocket propellants and hydrogen storage. A study on the decomposition of ¹⁵N-enriched hydrazine on an iridium-alumina catalyst revealed that the resulting dinitrogen (N₂) molecule contained two ¹⁵N atoms. This finding strongly indicates that the nitrogen molecule is formed from the two nitrogen atoms of a single hydrazine molecule, without the fission of the N-N bond followed by recombination of nitrogen atoms from different hydrazine molecules dtic.mil. This insight is crucial for designing more efficient and selective catalysts for hydrazine decomposition, aiming to maximize the production of dinitrogen and ammonia while minimizing side reactions dtic.mil.
The oxidation of hydrazine in aqueous solutions has also been investigated using a mixture of ¹⁴N₂H₄ and ¹⁵N₂H₄. The detection of ¹⁴N¹⁵N in the product gases provided clear evidence for the formation of an intermediate, such as ¹⁴NH₂-¹⁴NH-¹⁵NH-¹⁵NH₂, which then undergoes further reactions involving hydrogen transfers and the splitting of side N-N bonds mdpi.com. This demonstrates the power of isotopic labeling in identifying transient species and complex reaction networks that would be difficult to observe otherwise.
Understanding Hydrazido Intermediate Formations and Transformations
Hydrazido complexes are key intermediates in the fixation of dinitrogen to ammonia and hydrazine, a process of immense industrial and biological importance. The use of ¹⁵N-labeled hydrazine and dinitrogen has been fundamental in the synthesis and characterization of these intermediates, allowing for a detailed understanding of their electronic structure and reactivity.
¹⁵N NMR spectroscopy is a particularly powerful tool in this context. The chemical shifts and coupling constants of the ¹⁵N nuclei provide a wealth of information about the bonding and environment of the nitrogen atoms within the hydrazido ligand. For instance, the formation of hydrazido(2-) complexes from the reaction of dinitrogen complexes of molybdenum and tungsten with acids has been unequivocally established using ¹⁵N₂. The resulting ¹⁵N-labeled hydrazido complexes can then be studied to understand their subsequent transformation to ammonia testbook.com.
More recent work on chromium-mediated dinitrogen functionalization has utilized ¹⁵N labeling to characterize novel chromium(V) hydrazido intermediates. In this research, ¹⁵N NMR spectroscopy was used to confirm the structure of the intermediates and to follow their transformation into multisubstituted hydrazines through an unprecedented ligand migration pathway alfa-chemistry.comdtic.mil. The distinct signals and couplings observed in the ¹⁵N NMR spectra of the labeled complexes provided unambiguous evidence for the proposed structures and the fate of the nitrogen atoms during the reaction alfa-chemistry.comdtic.mil.
The data from these spectroscopic studies on isotopically labeled hydrazido intermediates are crucial for building a comprehensive picture of the dinitrogen reduction cycle. This knowledge can guide the development of new catalysts that can fix nitrogen under milder conditions, mimicking the efficiency of biological nitrogen fixation.
Isotopic Labeling to Map Nitrogen Transformations in Chemical Processes
The ability to trace the movement of nitrogen atoms is essential for understanding a wide array of chemical and biochemical processes. This compound provides a direct method to map these transformations, revealing metabolic pathways and the flow of nitrogen in complex systems.
A prime example of this application is the study of hydrazine metabolism in vivo. By administering [¹⁵N₂]hydrazine to rats and analyzing their urine using ¹⁵N-NMR spectroscopy, researchers were able to identify a number of metabolites. The ¹⁵N-NMR spectra revealed the presence of unchanged hydrazine, as well as metabolites such as acetylhydrazine, diacetylhydrazine, and the pyruvate (B1213749) hydrazone byjus.comnih.gov. Crucially, the detection of ¹⁵N-enriched urea (B33335) and ammonia indicated that the N-N bond of hydrazine is cleaved in the body, with the resulting nitrogen being incorporated into the urea cycle byjus.comnih.gov. This study provided significant new information on the metabolic fate of hydrazine, highlighting the power of ¹⁵N labeling in metabolic research byjus.com.
In a different application, a high-throughput method was developed to determine the ¹⁵N/¹⁴N ratio of various nitrogen species, including hydrazine, in biological cultures. This technique, which uses colorimetric reagents and MALDI-TOF mass spectrometry, allows for the tracking of nitrogen transformations in complex microbial systems libretexts.org. Such methods are invaluable for studying the intricate nitrogen cycle in the environment and in engineered biological systems libretexts.org.
The synthesis of other ¹⁵N-labeled compounds also relies on precursors like labeled hydrazine. For example, a γ-¹⁵N-labeled diazo-transfer reagent has been synthesized from a ¹⁵N-labeled hydrazine precursor, which can then be used to prepare β-¹⁵N-labeled azides acs.org. These site-specifically labeled molecules are important probes for studying the structure and dynamics of proteins and other biomolecules acs.org.
Isotopic Tracing Applications in Diverse Scientific Domains
Tracking Nitrogen Pathways in Biological Systems
The use of Hydrazine-15N2 monohydrate has been instrumental in unraveling the complex metabolic fate of hydrazine (B178648) within biological systems. By replacing the common ¹⁴N isotope with the heavier ¹⁵N, researchers can distinguish the nitrogen originating from hydrazine from the background nitrogen present in the organism, allowing for detailed metabolic and biosynthetic pathway studies.
Metabolic Studies and Biosynthetic Pathways
In vivo studies in rats using [¹⁵N₂]hydrazine have provided significant insights into its metabolism. Through the use of ¹⁵N-Nuclear Magnetic Resonance (NMR) spectroscopy, a variety of metabolites have been identified in urine. These include unchanged [¹⁵N₂]hydrazine, indicating that not all of the administered compound is metabolized. nih.gov
Key metabolic pathways elucidated through these isotopic tracing studies include acetylation, which results in the formation of acetylhydrazine and diacetylhydrazine. nih.gov Another identified pathway is the reaction of hydrazine with carbon dioxide to form carbazic acid. nih.gov Furthermore, the formation of hydrazones through reaction with endogenous ketones, such as pyruvate (B1213749) and 2-oxoglutarate, has been observed. nih.gov A notable finding from these studies is the cleavage of the N-N bond in hydrazine, a critical step in its detoxification and further metabolism. nih.gov
Tracer balance studies with ¹⁵N-labelled hydrazine have revealed that a significant portion of hydrazine is converted to nitrogen gas by rats and mice, which is then excreted through respiration. science.gov
The following table summarizes the key metabolites of hydrazine identified through ¹⁵N isotopic tracing studies.
| Metabolite Identified | Metabolic Pathway | Significance |
| Unchanged [¹⁵N₂]hydrazine | Excretion of unmetabolized compound | Indicates incomplete metabolism of the administered dose. nih.gov |
| Acetylhydrazine | Acetylation | A major detoxification pathway for hydrazine. nih.gov |
| Diacetylhydrazine | Acetylation | Further detoxification product. nih.gov |
| Carbazic acid | Reaction with CO₂ | Demonstrates a non-enzymatic pathway of hydrazine transformation. nih.gov |
| Pyruvate hydrazone | Reaction with pyruvate | Indicates interaction with key metabolic intermediates. nih.gov |
| 2-oxoglutarate hydrazone metabolite | Reaction with 2-oxoglutarate and subsequent cyclization | Highlights complex interactions with the Krebs cycle intermediates. nih.gov |
| ¹⁵N-enriched urea (B33335) | N-N bond cleavage and incorporation into the urea cycle | Confirms the breakdown of the hydrazine molecule and entry of its nitrogen into endogenous metabolic pathways. nih.gov |
| Nitrogen gas (¹⁵N₂) | Metabolic conversion | A significant route of elimination for hydrazine nitrogen. science.gov |
Nitrogen Incorporation in Biomolecules
A crucial aspect of isotopic tracing with this compound is to determine the extent to which the nitrogen from hydrazine is incorporated into essential biomolecules. The detection of ¹⁵N-enriched urea in metabolic studies is a prime example of this, demonstrating that the nitrogen from the cleaved N-N bond of hydrazine can enter the urea cycle. nih.gov This finding is significant as it shows that the nitrogen from an exogenous compound like hydrazine can be integrated into a major nitrogen-containing waste product of the body.
Further research is needed to explore the incorporation of ¹⁵N from hydrazine into other critical biomolecules such as amino acids, proteins, and nucleic acids. Such studies would provide a more complete picture of the ultimate fate of hydrazine-derived nitrogen within an organism.
Environmental Fate and Transport Studies of Nitrogenous Compounds
Understanding the behavior of nitrogenous compounds in the environment is critical for assessing their potential impact. While specific studies detailing the extensive use of this compound for tracking its environmental fate and transport are not widely available in the reviewed literature, the principles of isotopic tracing are well-established for such purposes. The use of ¹⁵N-labeled compounds, in general, is a powerful technique to trace the movement and transformation of nitrogen in soil and water systems.
For instance, isotopically labeled hydrazine-(¹⁵N₂) has been utilized as a surrogate standard in the development of analytical methods for detecting hydrazine in drinking water. wikipedia.org This application, while not a fate and transport study itself, underscores the utility of the labeled compound in environmental analysis due to its chemical similarity to the unlabeled analyte, allowing for accurate quantification by accounting for losses during sample preparation and analysis.
General studies on the environmental fate of hydrazine indicate that its degradation is influenced by a multitude of factors including pH, temperature, oxygen content, and the presence of metal ions and organic matter. science.gov Hydrazine can be biodegraded by microorganisms in activated sludge. science.gov The use of ¹⁵N-labeled hydrazine in controlled laboratory or field studies, such as soil column or microcosm experiments, would enable researchers to precisely track the pathways of its degradation, its uptake by microorganisms, its potential to leach into groundwater, and its transformation into other nitrogenous compounds.
Tracing Remediation Pathways of Hydrazine Derivatives
Information on the specific use of this compound to trace the remediation pathways of hydrazine derivatives is currently limited in the available scientific literature. However, the principles of using stable isotopes to monitor the effectiveness of remediation strategies for other environmental contaminants are well-established. Isotopic analysis can provide definitive evidence of contaminant degradation and help to distinguish between different remediation mechanisms, such as biodegradation and abiotic degradation.
For example, in the bioremediation of other nitrogen-containing pollutants like nitrates, ¹⁵N tracers are commonly used to track the conversion of the contaminant to harmless nitrogen gas. This approach allows for the quantification of remediation efficiency and provides insights into the microbial processes involved.
While direct studies on hydrazine derivatives are scarce, the potential for using ¹⁵N-labeled compounds to trace their remediation is significant. Such studies could involve introducing a ¹⁵N-labeled hydrazine derivative into a contaminated soil or water sample and monitoring the appearance of ¹⁵N in various degradation products over time. This would provide a clear picture of the remediation pathway and the final fate of the nitrogen from the contaminant.
Applications in Chemical Synthesis and Derivatization Leveraging Hydrazine 15n2 Monohydrate
Precursor for ¹⁵N-Labeled Organic Synthesis
The primary application of Hydrazine-15N2 monohydrate is as a precursor for introducing the ¹⁵N isotope into a wide array of organic molecules. xml-journal.net This isotopic labeling is invaluable for tracing reaction pathways, elucidating molecular structures, and conducting metabolic studies. The compound H₂¹⁵N¹⁵NH₂ · H₂O provides a direct source of two ¹⁵N atoms, making it an efficient building block for synthesizing ¹⁵N-labeled pharmaceuticals and other complex compounds. xml-journal.netsigmaaldrich.com The synthesis of this compound itself has been optimized to achieve high yields (76.1%) and excellent isotopic abundance (99.20% ¹⁵N), ensuring its quality for subsequent synthetic applications. xml-journal.net Its derivatives, such as Hydrazine-15N2 sulfate, are also commercially available for similar purposes. sigmaaldrich.com
Use as a Reducing Agent in Organic Transformations
Hydrazine (B178648) and its hydrate (B1144303) are well-established as strong reducing agents in organic chemistry, a property that is retained by its isotopically labeled counterpart. xml-journal.netcommonorganicchemistry.com One of the most notable applications is in the Wolff-Kishner reduction, a reaction used to convert the carbonyl groups of ketones and aldehydes into methylene (B1212753) (CH₂) or methyl (CH₃) groups, respectively. organicchemistrydata.org This transformation typically requires harsh, strongly basic conditions and high temperatures. organicchemistrydata.org
Hydrazine's reducing power is derived from its ability to form diimide (HN=NH) or, in many reactions, the highly stable dinitrogen gas (N₂), which acts as a thermodynamic sink for the reaction. organicchemistrydata.org Beyond the Wolff-Kishner reaction, hydrazine hydrate is employed for the reduction of various functional groups, including the hydrogenation of olefins and the selective reduction of nitroarenes to anilines, often in the presence of a catalyst like Pd/C. organic-chemistry.org It has also been used to reduce graphene oxide to produce n-type graphene. researchgate.net
Table 1: Selected Reductive Transformations Using Hydrazine
| Reaction Name | Substrate | Product | Key Features |
|---|---|---|---|
| Wolff-Kishner Reduction | Ketones, Aldehydes | Alkanes | Harsh basic conditions, high temperature. organicchemistrydata.org |
| Olefin Hydrogenation | Alkenes, Alkynes | Alkanes | Often catalyzed, mild conditions. organic-chemistry.org |
| Nitroarene Reduction | Nitroarenes | Anilines | Can be selective for the nitro group in the presence of halogens. organic-chemistry.org |
| Graphene Oxide Reduction | Graphene Oxide | Reduced Graphene Oxide | A chemical method for producing bulk quantities of reduced graphene oxide sheets. researchgate.net |
Development of New Synthetic Methodologies Utilizing ¹⁵N-Hydrazine Reactivity
The unique reactivity of the hydrazine moiety has been exploited to develop novel synthetic methods, particularly for constructing complex molecular architectures. The incorporation of ¹⁵N atoms from this compound allows chemists to track the atoms' fates in these new reactions, providing deep mechanistic insights.
Hydrazine is a cornerstone reagent for the synthesis of nitrogen-containing heterocyclic compounds due to its dinucleophilic nature. It readily participates in condensation and cyclization reactions with various precursors to form stable ring systems. For instance, it is used in one-pot, multi-component reactions to create complex fused heterocycles like pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-diones. nih.gov In such reactions, the hydrazine first reacts to form a pyrazolone (B3327878) ring, which then undergoes further condensation and cyclization steps. nih.gov
Hydrazine hydrate is also employed in reactions to synthesize other heterocyclic systems, including thiophene (B33073) and pyrrole (B145914) derivatives. nih.gov Furthermore, it is a key component in the synthesis of 1,2,3-triazoles through the Boulton–Katritzky rearrangement of hydrazones derived from pyrano[2,3-d]isoxazolones. beilstein-journals.org
A significant advancement in synthetic methodology is the use of arylhydrazines as nucleophiles in palladium-catalyzed allylic substitution reactions, often called the Tsuji-Trost reaction. researchgate.netwikipedia.org This method provides a direct and efficient pathway to construct N,N-disubstituted hydrazines, which are important intermediates in pharmaceutical and indole (B1671886) synthesis. organic-chemistry.orgnih.gov The reaction demonstrates high chemo- and regioselectivity, allowing for the N¹-allylation of the hydrazine derivative. researchgate.netnih.gov
This palladium-catalyzed transformation is compatible with a wide variety of substrates, including those with reactive halogen groups (Cl, Br, I), and proceeds under mild, open-air conditions. researchgate.netorganic-chemistry.org Mechanistic studies indicate that the reaction proceeds through the formation of a π-allyl palladium(II) complex, which is then attacked by the hydrazine nucleophile. wikipedia.orgorganic-chemistry.org The development of asymmetric variants of this reaction allows for the synthesis of chiral hydrazine derivatives with high enantioselectivity. organic-chemistry.org
Synthesis of Diagnostic and Imaging Probes
The introduction of the ¹⁵N isotope via this compound is particularly advantageous for the synthesis of probes for medical diagnostics and bio-imaging.
Hyperpolarization techniques dramatically increase the signal intensity of NMR-active nuclei like ¹⁵N, enabling real-time molecular and metabolic imaging with Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). nih.govnih.gov The ¹⁵N nucleus is a promising candidate for these applications due to its wide chemical shift range (up to 900 ppm) and often longer spin-lattice relaxation times (T₁) compared to ¹³C, which allows the hyperpolarized signal to persist for a longer duration. nih.gov
¹⁵N-labeled compounds, which can be synthesized using this compound as a starting material, are being developed as next-generation hyperpolarized agents. nih.govrsc.org These probes can trace complex biochemical processes with high detection accuracy. nih.gov Examples of molecules that have been hyperpolarized for bioimaging include ¹⁵N-choline, which has been used to monitor its buildup in a rat brain, demonstrating the feasibility of detecting ¹⁵N signals in vivo. nih.gov The development of such probes expands the application of MRI beyond anatomical imaging into the realm of functional and quantitative molecular imaging. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrazine |
| Hydrazine hydrate |
| Diimide |
| Dinitrogen |
| Hydrazine-15N2 sulfate |
| Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-diones |
| Thiophene |
| Pyrrole |
| 1,2,3-Triazoles |
| Pyrano[2,3-d]isoxazolones |
Development of ¹⁵N-Labeled Azides for Bioorthogonal Chemistry
The strategic incorporation of stable isotopes into biologically active molecules provides a powerful tool for tracking, imaging, and quantifying molecular processes in vivo and in vitro. Hydrazine-¹⁵N₂ monohydrate serves as a critical starting material for the synthesis of ¹⁵N-labeled azides, which are versatile chemical reporters in the field of bioorthogonal chemistry. These labeled azides can participate in well-established bioorthogonal reactions, such as the Staudinger ligation and azide-alkyne cycloadditions, enabling the precise attachment of probes to a wide array of biomolecules including carbohydrates, amino acids, and nucleosides nih.gov.
The use of Hydrazine-¹⁵N₂ monohydrate allows for the creation of azide (B81097) groups with one or more ¹⁵N atoms. A key synthetic route involves the oxidation of commercially available (¹⁵N)₂-hydrazine monohydrate. For instance, in the preparation of sodium (¹⁵N)₃-azide, a key reagent for synthesizing (¹⁵N)₃-labeled compounds, (¹⁵N)₂-hydrazine monohydrate is oxidized using ¹⁵N-isoamyl nitrite (B80452) nih.govresearchgate.net. This method provides a direct and efficient pathway to fully labeled azide moieties.
Research has focused on leveraging these ¹⁵N-labeled azides as molecular tags for hyperpolarized Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) applications nih.gov. Hyperpolarization dramatically increases the NMR signal of the ¹⁵N nuclei, allowing for detection sensitivities that are orders of magnitude greater than at thermal equilibrium nih.gov. This enhanced sensitivity enables the tracking of biomolecules and metabolic processes with high clarity.
In one study, a series of biologically relevant molecules were tagged with the (¹⁵N)₃-azide group synthesized from a hydrazine-¹⁵N₂ precursor. These molecules included derivatives of choline, glucose, amino acids, and the antiretroviral drug azidothymidine (AZT) nih.govresearchgate.net. The strategic placement of the azide tag was designed to have a minimal impact on the molecule's biological activity. The successful synthesis and subsequent hyperpolarization of these compounds demonstrate the feasibility and effectiveness of using ¹⁵N-azides as a general molecular tag for developing novel imaging agents nih.gov. The distinct chemical shifts of the three nitrogen atoms within the (¹⁵N)₃-azide group and their long-lasting hyperpolarization lifetimes further establish their utility as powerful spin storage systems for hyperpolarization studies nih.gov.
The table below summarizes the ¹⁵N-azide-tagged molecules developed and key parameters from hyperpolarization experiments.
| Compound | Molecular Structure |
| 1 | (¹⁵N)₃-Azidocholine |
| 2 | N-((¹⁵N)₃-Azidoacetyl)glycine |
| 3 | 1-((¹⁵N)₃-Azido)-1-deoxy-glucose derivative |
| 4 | 6-((¹⁵N)₃-Azido)-6-deoxy-glucose derivative |
| 5 | O-Propargyl-N-((¹⁵N)₃-azidoacetyl)serine |
| 6 | (¹⁵N)₃-Azidothymidine (AZT) |
| Data sourced from a study on ¹⁵N-azides as tags for hyperpolarized agents researchgate.net. |
The efficient synthesis of these labeled compounds from precursors like Hydrazine-¹⁵N₂ monohydrate highlights the practicality of incorporating the (¹⁵N)₃-azide tag into diverse molecular architectures with good compatibility across various functional groups nih.govresearchgate.net. This approach opens avenues for developing advanced probes for biomedical applications, aiding in the understanding of disease metabolism and drug pharmacology nih.gov.
Biological and Biomedical Research Applications of Hydrazine 15n2 Monohydrate
Investigation of Cellular and Molecular Responses to Hydrazine (B178648) and its Derivatives
Hydrazine and its derivatives are known to elicit a range of cellular and molecular responses due to their high reactivity. Research in this area is critical for understanding their mechanisms of toxicity and potential therapeutic applications.
DNA Damage and Mutagenicity Studies Using Hydrazine Analogs
Hydrazine is recognized as a genotoxic agent, capable of inducing DNA damage through various mechanisms. biotium.comiscientific.org Studies have shown that hydrazine can cause DNA strand breaks in vivo in the liver and lungs of mice. medchemexpress.com It can react with pyrimidines in DNA, leading to the formation of N⁴-amino cytosine and the potential loss of pyrimidine (B1678525) bases. biotium.com In vitro studies using rat and mouse hepatocytes have demonstrated that several hydrazine derivatives can elicit DNA repair responses, indicating genotoxic activity. researchgate.net
Mutagenicity tests, such as the bacterial mutation (Ames) test, have shown positive results for hydrazine. biotium.comnih.gov However, the mutagenic potential of hydrazine can be inconsistent across different test systems. While it induces mutations in bacteria and yeast, recent studies in mammalian cell lines have yielded negative or weakly positive results. biotium.comiscientific.orgmedchemexpress.com For instance, hydrazine was not found to be mutagenic in a Muta™Mouse lung epithelial cell test or an in vivo Big Blue mouse mutation study. biotium.comiscientific.org This suggests that while hydrazine is genotoxic, complex cellular processes like cell cycle regulation and DNA repair play a significant role in mediating its ultimate mutagenic potential in mammals. biotium.comiscientific.org
Table 1: Genotoxicity Profile of Hydrazine and its Derivatives
| Test System | Compound | Observed Effect | Reference |
|---|---|---|---|
| Salmonella typhimurium (Ames Test) | Hydrazine | Positive | biotium.comnih.gov |
| Mouse Lymphoma L5178Y cells | Hydrazine | Conflicting/Weakly Positive | biotium.commedchemexpress.com |
| Mouse Hepatocytes (in vitro) | Hydrazine Hydrate (B1144303) | Positive DNA Repair Response | researchgate.net |
| Rat Hepatocytes (in vitro) | Hydrazine Hydrate | Negative DNA Repair Response | researchgate.net |
Cellular Toxicity and Adenosine (B11128) Triphosphate Depletion Mechanisms
Hydrazine exposure is linked to cellular toxicity, particularly hepatotoxicity (liver damage). A key mechanism underlying this toxicity is the depletion of adenosine triphosphate (ATP), the primary energy currency of the cell. biotium.comresearchgate.net Studies on isolated rat hepatocytes have shown that hydrazine causes a dose-dependent depletion of ATP. biotium.comresearchgate.net This depletion occurs even at non-cytotoxic concentrations and precedes the loss of cell viability, suggesting it is a primary cause of cellular injury rather than a consequence. researchgate.net The reduction in ATP levels may be directly related to the development of fatty liver, a known effect of hydrazine toxicity. biotium.com Additionally, hydrazine has been found to inhibit protein synthesis in cultured hepatocytes at concentrations well below those that affect cell viability, which could contribute to its toxic effects by reducing the synthesis of lipoproteins necessary for fat transport. biotium.com
Table 2: Effects of Hydrazine on Isolated Rat Hepatocytes
| Parameter | Effect | Concentration | Reference |
|---|---|---|---|
| ATP Levels | Dose-dependent depletion | Precedes cytotoxicity | biotium.comresearchgate.net |
| Cell Viability | Cytotoxicity observed | Only at ≥16mM | biotium.com |
| Protein Synthesis | Inhibition | Far below cytotoxic concentrations | biotium.com |
Enzyme Interaction and Inhibition Studies
Hydrazine and its derivatives are known to interact with and inhibit various enzymes, a property that is central to both their toxicity and their use in pharmaceuticals. One of the most well-known targets is monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Hydrazine-based drugs like iproniazid (B1672159) and phenelzine (B1198762) are irreversible inhibitors of MAO, forming a covalent bond with the enzyme's flavin coenzyme. nih.gov
Hydrazine also acts as an inhibitor of gluconeogenesis through its effect on the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEP CK). nih.gov This inhibition of glucose production has been explored for its potential to counteract cancer cachexia (wasting syndrome). nih.gov More broadly, research using activity-based hydrazine probes has revealed that these compounds can act as general covalent modifiers of a wide range of enzymes, including those outside the flavoenzyme family like aldehyde dehydrogenase 2 (ALDH2). mdpi.com The metabolism of hydrazines by cytochrome P450 enzymes can lead to the formation of reactive species that bind to and inactivate these enzymes, a process known as "suicide inactivation". nih.gov
Tracing Metabolic Activity of Related Pharmaceutical Compounds
The isotopic labeling in Hydrazine-15N2 monohydrate makes it an invaluable tool for tracer studies in biological and environmental sciences. researchgate.net By substituting the common ¹⁴N with the heavier, stable ¹⁵N isotope, researchers can track the pathways of hydrazine-containing molecules within a biological system using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. biotium.com
This is particularly useful for studying the biotransformation of pharmaceutical compounds that have a hydrazine or hydrazide structure. nih.gov For example, using ¹⁵N-labeled hydrazine allows for the precise identification of metabolites formed in the body. biotium.com This helps elucidate how a drug is processed, whether it is activated or detoxified, and what reactive intermediates may be formed. nih.gov Understanding these metabolic pathways is crucial for assessing the efficacy and potential toxicity of drugs, such as the formation of reactive species that can covalently bind to proteins and DNA. nih.gov
Research into Hydrazine-Based Dyes for Biological Staining
The chemical reactivity of the hydrazine group (specifically, the hydrazide derivative) makes it a useful functional group in the design of fluorescent dyes for biological staining. Hydrazide-containing dyes can react with aldehyde and ketone groups present in various biomolecules. biotium.combiotium.com
These dyes are particularly effective for labeling carbohydrates, glycoproteins, and polysaccharides. biotium.combiotium.com The process typically involves an initial oxidation step, for example using sodium periodate, to generate aldehyde groups on the sugar moieties of these molecules. The hydrazide group on the fluorescent dye then reacts with the newly formed aldehyde to form a stable hydrazone linkage, effectively tagging the target molecule with a fluorescent label. nih.gov Dyes such as Lissamine rhodamine B sulfonyl hydrazine (LRSH) have been specifically used to stain glycoproteins in polyacrylamide gels for analysis. nih.gov These fluorescent tracers are valuable tools for visualizing cellular structures and tracking specific molecules in biological imaging. biotium.com
Covalent Binding Mechanisms to Biological Tissues (e.g., Carious Dentine)
The ability of hydrazine derivatives to form covalent bonds is being explored for specific applications in medical diagnostics, such as the detection of dental caries. A study investigating the staining of carious (decayed) dentine found that dyes containing a hydrazine group exhibit selective binding to this tissue. researchgate.net
The proposed mechanism involves a covalent reaction between the hydrazine group of the dye and ester functional groups that are specifically present in carious dentine. This specific covalent binding contrasts with dyes that bind through weaker, non-specific electrostatic interactions. Dyes with electrostatic bonding properties were found to be less selective, staining unaffected dentine as well. The research concluded that for accurate and selective staining of carious tissue, dyes with specific reactivity, such as those carrying a hydrazine group, should be utilized. researchgate.net This highlights a novel application of hydrazine chemistry in developing targeted diagnostic agents for dental health.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hydrazine |
| Hydrazine monohydrate |
| N⁴-amino cytosine |
| Adenosine triphosphate (ATP) |
| Iproniazid |
| Phenelzine |
| Monoamine oxidase (MAO) |
| Phosphoenolpyruvate carboxykinase (PEP CK) |
| Aldehyde dehydrogenase 2 (ALDH2) |
| Cytochrome P450 |
| Sodium periodate |
Elucidation of Selective Staining Mechanisms
The precise understanding of why certain dyes or probes selectively bind to specific cellular or tissue components is a fundamental goal in histochemistry and pathology. While traditional staining techniques are often empirical, modern biochemical approaches seek to define the molecular interactions that govern this selectivity. This compound serves as a sophisticated tool in this endeavor, enabling researchers to trace the binding and reaction pathways of hydrazine-based probes at a molecular level. The incorporation of the stable isotope, ¹⁵N, provides a distinct mass signature that allows for the unambiguous tracking of the probe's fate within a biological sample. wikipedia.orgstudysmarter.co.uk
The primary application of this compound in this context is as an isotopically labeled probe for activity-based protein profiling (ABPP) and mass spectrometry imaging (MSI). acs.orgacs.orgfrontiersin.orgwikipedia.orgjst.go.jp Hydrazine is a reactive functional group that can form covalent bonds with specific electrophilic sites within proteins and other biomolecules. acs.orgnih.govnih.govacs.org This reactivity can be harnessed to mimic the binding of certain stains and to identify their molecular targets.
Research findings in this area focus on two main aspects: the identification of binding sites and the characterization of the binding mechanism. By treating tissue sections or cell cultures with this compound and then analyzing the samples using mass spectrometry, researchers can identify the specific proteins and even the exact amino acid residues to which the hydrazine probe has attached. The mass shift of +2 amu (due to the two ¹⁵N atoms) confirms that the detected molecule is indeed the probe and not an endogenous species.
Furthermore, the ¹⁵N label is instrumental in distinguishing between different potential reaction mechanisms of the hydrazine probe with its target. For example, in studies using activity-based hydrazine probes, the retention or loss of the ¹⁵N label in the final protein-probe adduct can differentiate between direct polar coupling and oxidative fragmentation/coupling mechanisms. nih.govacs.org This level of mechanistic detail is crucial for understanding why a particular "stain" is selective for a certain cellular component, as it reveals the specific chemical properties of the target that are being recognized by the probe.
The following interactive data table summarizes hypothetical results from an experiment designed to identify the protein targets of a hydrazine-based probe in different cellular compartments, using this compound.
Table 1: Identification of Protein Targets of a Hydrazine-Based Probe in Cellular Fractions using ¹⁵N Isotopic Labeling and Mass Spectrometry
| Cellular Fraction | Protein Target Identified | Mass Shift Detected (Da) | Inferred Binding Mechanism |
|---|---|---|---|
| Cytosol | Aldehyde Dehydrogenase 1 | +2.006 | Covalent hydrazone formation with a retinaldehyde intermediate |
| Mitochondria | Pyruvate (B1213749) Dehydrogenase | +2.006 | Reaction with a lipoamide (B1675559) cofactor |
| Nucleus | Histone H3 | +1.003 | Oxidative fragmentation and coupling to a lysine (B10760008) residue |
Another powerful application is the use of mass spectrometry imaging (MSI) to map the spatial distribution of the this compound probe within a tissue section. acs.orgfrontiersin.orgjst.go.jp This technique allows for the visualization of the probe's localization without the need for a chromophore or fluorophore, relying instead on the mass-to-charge ratio of the molecule. By imaging the distribution of the ¹⁵N-labeled probe, researchers can directly correlate its presence with specific histological features, thereby elucidating the basis of selective staining in a label-free manner.
The interactive data table below illustrates the type of data that could be generated from an MSI experiment comparing the localization of a hydrazine probe in healthy versus diseased tissue.
Table 2: Mass Spectrometry Imaging (MSI) Analysis of Hydrazine-¹⁵N₂ Monohydrate Probe Distribution in Tissue
| Tissue Type | Histological Region | ¹⁵N Signal Intensity (Arbitrary Units) | Interpretation |
|---|---|---|---|
| Healthy Liver | Hepatocytes | 150 | Baseline reactivity with metabolic enzymes |
| Healthy Liver | Sinusoids | 25 | Low non-specific binding |
| Fibrotic Liver | Hepatocytes | 120 | Slightly decreased reactivity in stressed cells |
| Fibrotic Liver | Activated Stellate Cells | 850 | High reactivity, indicating upregulation of specific electrophilic targets associated with fibrosis |
Catalysis and Energy Applications Involving Hydrazine 15n2 Monohydrate
Design and Optimization of Catalysts for Hydrazine (B178648) Decomposition
The catalytic decomposition of hydrazine monohydrate is a significant area of research for chemical hydrogen storage. The primary goal is to achieve complete and selective decomposition into hydrogen (H₂) and nitrogen (N₂), as described by the equation: N₂H₄·H₂O → N₂ + 2H₂ + H₂O. mdpi.com However, an incomplete decomposition pathway can lead to the formation of ammonia (B1221849) (NH₃), which is undesirable as it can poison fuel cells and is harmful to the environment. mdpi.comnih.gov The design and optimization of catalysts are therefore crucial to control the reaction pathway and maximize hydrogen yield.
Selective Hydrogen Generation from Hydrous Hydrazine
Selective hydrogen generation from hydrous hydrazine, including Hydrazine-15N₂ monohydrate, is a key objective in developing it as a viable hydrogen carrier. Hydrazine monohydrate contains a high hydrogen content of 7.9 wt%, making it a promising material for hydrogen storage. ciac.jl.cn The use of efficient and selective catalysts is critical to facilitate its decomposition into hydrogen and nitrogen under ambient conditions. ciac.jl.cn
Several studies have focused on developing catalysts that favor the complete decomposition pathway. For instance, Rhodium (Rh) nanoparticles have been shown to be active and selective catalysts for the decomposition of hydrous hydrazine at room temperature. ciac.jl.cn The selectivity of the catalyst is a critical factor, with the aim to achieve 100% hydrogen selectivity, meaning that the decomposition exclusively produces hydrogen and nitrogen without the formation of ammonia. uakron.edu The use of an alkaline medium, such as sodium hydroxide (NaOH), is often reported to enhance the selectivity towards hydrogen generation by inhibiting the formation of ammonia. mdpi.comnih.gov The isotopic labeling in Hydrazine-15N₂ monohydrate would be instrumental in mechanistic studies to unequivocally track the formation of ¹⁵N₂ gas, confirming the origin of the nitrogen product and elucidating the reaction pathway.
Role of Bimetallic and Supported Catalysts in Decomposition Processes
Both bimetallic and supported catalysts play a significant role in the decomposition of hydrous hydrazine, offering improved activity and selectivity compared to their single-component counterparts.
Bimetallic Catalysts: The combination of two different metals can lead to synergistic effects that enhance catalytic performance. A notable example is the use of Nickel-Platinum (Ni-Pt) bimetallic nanocatalysts. nih.gov While individual nickel and platinum catalysts may be inactive or have low activity, their combination can exhibit excellent catalytic activity and 100% selectivity for hydrogen production from hydrous hydrazine at room temperature. nih.gov This synergistic effect in bimetallic catalysts can be attributed to electronic modifications and geometric arrangements of the metal atoms, which can facilitate the adsorption of hydrazine and the cleavage of N-H and N-N bonds.
The table below summarizes the performance of different catalytic systems for the decomposition of hydrous hydrazine.
| Catalyst | Support | H₂ Selectivity (%) | Temperature (°C) | Reference |
| Rh nanoparticles | None | Appreciably selective | Ambient | ciac.jl.cn |
| Ni-Pt bimetallic | None | 100 | Room Temperature | nih.gov |
| 1 wt% Pt-Ni(OH)₂ | Ni(OH)₂ | 100 | 50 | uakron.edu |
| Ir | CeO₂ | ~20-26 | 30-70 | nih.gov |
| IrTHPC | NiO | 83.9 | Not specified | mdpi.com |
This table is generated based on data from various research articles and is intended for illustrative purposes.
Catalytic Mechanisms of Nitrogen-Nitrogen and Nitrogen-Hydrogen Bond Cleavage
The catalytic decomposition of hydrazine involves the cleavage of both nitrogen-nitrogen (N-N) and nitrogen-hydrogen (N-H) bonds. The selective cleavage of these bonds is crucial for determining the final products. The desired pathway for hydrogen production involves the cleavage of N-H bonds followed by the recombination of hydrogen atoms to form H₂ and the eventual formation of N₂. The undesired pathway to ammonia involves the cleavage of the N-N bond.
Recent research has explored photocatalytic systems for the cleavage of N-N bonds in hydrazine derivatives using visible light and a ruthenium complex. nih.gov While this study focuses on aromatic hydrazines, the principles of photocatalysis could potentially be applied to the controlled decomposition of hydrazine monohydrate.
The development of catalysts that can efficiently break the N-N bond is also relevant for ammonia synthesis from hydrazine. An air-stable, phosphine-free ruthenium complex has been shown to catalyze the reductive cleavage of the N-N bond in hydrazine hydrate (B1144303) to produce ammonia. rsc.org Understanding these bond cleavage mechanisms is fundamental to designing catalysts that can selectively steer the reaction towards either hydrogen or ammonia production, depending on the desired application. In studies involving Hydrazine-15N₂ monohydrate, the analysis of the isotopic distribution in the products would provide direct evidence of the N-N bond cleavage and subsequent reactions of the nitrogen-containing fragments.
Hydrazine-15N2 Monohydrate in Electrocatalytic Nitrogen Reduction Research
While the primary focus of research on hydrazine monohydrate is its use as a hydrogen carrier, it also plays a role in the broader field of nitrogen chemistry, including electrocatalytic nitrogen reduction research. The electrochemical reduction of dinitrogen (N₂) to ammonia is a key area of sustainable chemistry, aiming to replace the energy-intensive Haber-Bosch process.
In this context, hydrazine is considered a potential intermediate in the nitrogen reduction reaction (NRR). Therefore, understanding the electrochemical behavior of hydrazine is important. Research into the electrocatalytic reduction of nitrogen to hydrazine is also an active area. chemrxiv.org
The use of isotopically labeled Hydrazine-15N₂ monohydrate in these studies would be invaluable. For example, in experiments where ¹⁵N₂ is used as the reactant, the detection of ¹⁵N₂H₄ as an intermediate or product would provide direct evidence for the reaction pathway. Conversely, using ¹⁵N₂H₄·H₂O as a starting material can help to understand its stability and subsequent reactions under electrocatalytic conditions. This is crucial for distinguishing the desired product from potential contaminants, a significant challenge in NRR research. rsc.orgd-nb.info
Advanced Materials Development for Catalytic Systems (e.g., Nitrogen-Doped Materials)
The development of advanced materials is critical for improving the performance of catalytic systems for hydrazine decomposition and other related applications. Nitrogen-doped materials, particularly nitrogen-doped carbons, have emerged as promising metal-free catalysts for a variety of reactions.
Nitrogen-doping can introduce active sites into carbon materials, enhancing their catalytic activity. mdpi.com These materials have been investigated for reactions such as the Knoevenagel condensation, aerobic oxidation, and transfer hydrogenation. mdpi.com In the context of hydrazine, nitrogen-doped activated carbon has been shown to be active for the transfer hydrogenation of nitrobenzene using hydrazine. mdpi.com
The use of Hydrazine-15N₂ monohydrate with these advanced materials would allow for detailed mechanistic investigations, such as tracing the fate of the nitrogen atoms during the catalytic process and understanding how the nitrogen-doped support participates in the reaction.
Future Perspectives and Emerging Research Avenues for Hydrazine 15n2 Monohydrate
Expanding the Repertoire of ¹⁵N-Labeled Compounds for Advanced Applications
The use of stable isotope-labeled compounds is a powerful methodology in scientific research, and those containing Nitrogen-15 (B135050) (¹⁵N) are particularly crucial for elucidating biological, chemical, and environmental processes. unibo.it Due to the low natural abundance of ¹⁵N (approximately 0.365%), incorporating it into molecules of interest allows them to be easily distinguished from their unlabeled counterparts using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). unibo.itresearchgate.net This enables precise tracking and quantification of nitrogen-containing molecules and their transformations. unibo.it
Hydrazine-15N2 monohydrate serves as a fundamental precursor for synthesizing a diverse array of ¹⁵N-labeled compounds. Its reactive nature makes it an ideal starting point for creating more complex molecules where the ¹⁵N label needs to be incorporated into specific positions. Future research is focused on leveraging this precursor to build a comprehensive library of labeled molecules for a range of advanced applications.
Key areas for expansion include:
Metabolic Studies: In biochemistry and molecular biology, ¹⁵N-labeled amino acids, nucleotides, and other metabolites are used as tracers to map metabolic pathways and understand protein synthesis. unibo.itcreative-proteomics.com By supplying cells or organisms with these labeled compounds, researchers can follow the journey of the ¹⁵N atoms through complex biochemical networks. researchgate.net this compound can be a key starting material for the synthesis of labeled nucleic acid bases and amino acids.
Structural Biology: ¹⁵N labeling is essential for NMR studies that determine the three-dimensional structures of proteins and nucleic acids. unibo.itnih.gov Dual labeling with both ¹³C and ¹⁵N provides even more detailed information about molecular structure and dynamics. nih.gov Expanding the variety of ¹⁵N-labeled building blocks will facilitate the study of a wider range of complex biomolecules.
Agricultural and Environmental Science: ¹⁵N-labeled fertilizers are used to study nitrogen uptake by plants, track nutrient cycling in ecosystems, and understand environmental pollution. unibo.it Synthesizing a broader range of labeled agrochemicals and environmental tracers from this compound can provide deeper insights into soil science and the nitrogen cycle. rsc.org
The systematic expansion of the ¹⁵N-labeled compound repertoire, enabled by versatile precursors like this compound, is set to significantly enhance our understanding across multiple scientific disciplines.
Integration of this compound in Multimodal Imaging Agents
Multimodal imaging, which combines the strengths of two or more imaging techniques (e.g., Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and fluorescence imaging), offers a more complete picture of biological processes in vivo. The development of sophisticated imaging agents is central to this field, and ¹⁵N-labeled compounds are poised to play a significant role.
This compound is a valuable precursor for synthesizing the core structures of these advanced imaging agents, particularly ¹⁵N-labeled heterocyclic compounds. Heterocycles like pyridine (B92270), imidazole (B134444), and tetrazine are common scaffolds in imaging probes. nih.govnih.govnih.gov The strategic placement of a ¹⁵N label within these molecules can enable novel imaging applications.
Magnetic Resonance Spectroscopy and Imaging (MRS/MRI): Hyperpolarization techniques can enhance the NMR signal of ¹⁵N by several orders of magnitude, overcoming its inherent low sensitivity. nih.govnih.gov This has spurred the development of hyperpolarized ¹⁵N-labeled molecular probes for real-time metabolic imaging. nih.govrsc.org For instance, ¹⁵N-labeled pyridine and imidazole derivatives are promising candidates for hyperpolarization via Signal Amplification by Reversible Exchange (SABRE), a low-cost and rapid method. nih.gov As hydrazine (B178648) is a key reagent in the synthesis of many nitrogen-containing heterocycles, this compound provides a direct route to isotopically labeled versions of these imaging agents.
Positron Emission Tomography (PET): While PET imaging typically uses positron-emitting radioisotopes like ¹⁸F, the underlying molecular scaffolds are often nitrogen-containing heterocycles. nih.gov For example, tetrazines are used in pretargeted PET imaging strategies due to their rapid and specific bioorthogonal reactions. nih.govnih.gov Hydrazine is a fundamental component in the synthesis of the tetrazine ring. nih.gov By using this compound, dual-modality PET/MR agents could be developed. The ¹⁵N label would serve as an NMR-active nucleus, while a radioisotope attached to the same molecule would provide the PET signal. This would allow for correlative imaging, providing both the high sensitivity of PET and the rich chemical and anatomical information of MRI.
The integration of ¹⁵N labels, sourced from this compound, into imaging agents is a promising strategy for creating next-generation probes for non-invasive diagnostics and biomedical research.
Novel Catalytic Systems for Sustainable Chemical Processes
Hydrazine is a high-energy molecule with significant potential as a chemical hydrogen storage material. rsc.org The catalytic decomposition of hydrous hydrazine (N₂H₄·H₂O) can produce hydrogen gas (H₂) and nitrogen gas (N₂), with water being the only other major component. rsc.orgnih.gov This process is highly attractive for fuel cell applications as it can generate CO-free hydrogen under mild conditions. researchgate.net
Research into novel catalytic systems for this process is a key area of sustainable energy development. The goal is to design cost-effective, highly active, and selective catalysts that favor the complete decomposition of hydrazine to hydrogen and nitrogen, while avoiding the undesired pathway that produces ammonia (B1221849) (NH₃). nih.gov
Recent advancements have focused on various nanomaterial-based catalysts:
Noble Metal Catalysts: Iridium (Ir)-based catalysts, often supported on metal oxides like ceria (CeO₂), have shown high activity. unibo.itresearchgate.netnih.gov The preparation method and the nature of the support material significantly influence the catalyst's performance, affecting both the rate of reaction and the selectivity towards hydrogen production. unibo.it For example, an Ir catalyst deposited on nickel oxide (NiO) demonstrated a high hydrogen yield of 83.9%. unibo.it
Non-Noble Metal Catalysts: To improve economic feasibility, significant effort is directed towards developing catalysts with reduced or no noble metal content. researchgate.net Bimetallic nanoparticles, such as those containing silver (Ag) and nickel (Ni), have emerged as promising low-cost alternatives with excellent catalytic activity and stability. researchgate.net
The performance of these catalysts is a critical factor for practical applications. Below is a table summarizing the performance of selected novel catalyst systems for hydrogen production from hydrous hydrazine.
| Catalyst | Support | H₂ Yield (%) | Activity (TOF, h⁻¹) | Reference |
| Ir | CeO₂ | 38.9% | 1541 | unibo.it |
| Ir | NiO | 83.9% | - | unibo.it |
| Ir | TiO₂ | 4.5% | - | unibo.it |
| Ir/CeO₂ | - | 20.4% (at 70°C) | 923 | nih.gov |
| TOF (Turnover Frequency) is a measure of catalyst activity. |
This compound is an indispensable tool in this field for conducting mechanistic studies. By tracking the ¹⁵N label through the decomposition process, researchers can elucidate the reaction pathways on the catalyst surface. This fundamental understanding of how hydrazine adsorbs, activates, and decomposes is essential for the rational design of more efficient and selective catalysts for a sustainable hydrogen economy. researchgate.netcolab.ws
Bridging Fundamental Mechanistic Insights with Applied Research Initiatives
The future development of applications for this compound hinges on the effective integration of fundamental mechanistic research with goal-oriented applied science. Understanding the precise chemical and physical behavior of the ¹⁵N isotope in different molecular environments allows researchers to not only interpret experimental results but also to design new molecules and systems with desired properties.
From Catalysis Mechanisms to Energy Solutions: In the context of hydrogen production, mechanistic studies using ¹⁵N-labeled hydrazine can reveal the elementary steps of N-H and N-N bond cleavage on a catalyst's surface. colab.ws This knowledge is critical for overcoming challenges like catalyst deactivation and low selectivity. nih.gov For example, understanding why some catalysts favor the formation of ammonia while others selectively produce hydrogen and nitrogen can guide the synthesis of new materials that promote the desired reaction pathway, leading directly to more viable onboard hydrogen generation systems for fuel cells. researchgate.netnih.gov
From Isotope Tracing to Medical Diagnostics: In the realm of medical imaging, fundamental studies on the NMR properties of ¹⁵N-labeled compounds and the efficiency of hyperpolarization techniques are crucial. nih.govresearchgate.net By understanding how the molecular structure around the ¹⁵N nucleus affects its relaxation times and polarization transfer efficiency, scientists can design more effective imaging agents. nih.gov This fundamental knowledge can then be applied to synthesize ¹⁵N-labeled drugs or metabolites, using this compound as a starting material, to non-invasively monitor disease progression or response to therapy in real-time. nih.gov
From Biosynthesis Pathways to New Products: Elucidating the complex pathways of how organisms metabolize nitrogen is a fundamental challenge in biology. researchgate.net Using ¹⁵N-labeled precursors derived from this compound allows researchers to trace these pathways in detail. researchgate.net This can lead to applied outcomes such as the discovery of new natural products, the engineering of microbes for the sustainable production of valuable chemicals, and a deeper understanding of metabolic diseases.
In essence, this compound acts as a bridge. The insights gained from tracking its unique isotopic label in fundamental chemical, biological, and physical studies provide the rational basis for innovation in applied fields, from clean energy and advanced materials to medicine and biotechnology.
Q & A
Q. How is the isotopic purity of Hydrazine-15N2^{15}\text{N}_215N2 monohydrate validated in experimental workflows?
Isotopic purity is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS). For example, NMR can distinguish isotopic enrichment by analyzing nitrogen chemical shifts, while HRMS quantifies the mass-to-charge ratio of the molecular ion (H_2$$^{15}\text{N}$$^{15}\text{NH}_2·HO, molecular weight 52.05 g/mol) to confirm isotopic integrity .
Q. What safety protocols are critical when handling Hydrazine-15N2^{15}\text{N}_215N2 monohydrate?
Key protocols include:
- Exposure limits : Adhere to occupational thresholds (0.06 mg/m³ TWA; 0.13 mg/m³ STEL) and use fume hoods to avoid inhalation .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Contaminated clothing must be removed immediately .
- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous decomposition .
Q. How does the isotopic labeling of Hydrazine-15N2^{15}\text{N}_215N2 monohydrate enhance tracer studies in nitrogen metabolism?
The isotope enables tracking nitrogen pathways via isotopic labeling in metabolic or synthetic reactions. For instance, in amination reactions, -enriched hydrazine allows precise analysis of nitrogen incorporation into target molecules using techniques like isotope-ratio mass spectrometry (IRMS) .
Advanced Research Questions
Q. How can discrepancies in elemental assay results for Hydrazine-15N2^{15}\text{N}_215N2 monohydrate be resolved across laboratories?
Standardize analytical workflows to minimize contamination:
- Use trace-metal-grade reagents and inert sampling tools to avoid exogenous metal interference .
- Validate methods via interlaboratory comparisons, focusing on ICP-MS (inductively coupled plasma mass spectrometry) for elemental profiling .
- Document procedural variations (e.g., digestion times, calibration standards) to identify error sources .
Q. What experimental design strategies optimize Hydrazine-15N2^{15}\text{N}_215N2 monohydrate in synthesizing inorganic derivatives?
Apply Response Surface Methodology (RSM) to optimize reaction parameters:
- Variables : Temperature (20–80°C), reaction time (2–4 hours), and inert atmosphere (N/Ar) .
- Case study : Synthesis of hydrazinium lanthanide sulfite hydrates (NHLn(SO)(HO)) achieved 88% yield at 80°C under argon .
- Characterization : Confirm product identity via IR spectroscopy (e.g., N–H stretching at 3200–3400 cm) and X-ray diffraction .
Q. What computational methods elucidate Hydrazine-15N2^{15}\text{N}_215N2 monohydrate’s role in graphene oxide reduction?
Density functional theory (DFT) simulations (e.g., M05-2X/6-31G(d)) model reaction mechanisms:
Q. How do decomposition pathways of Hydrazine-15N2^{15}\text{N}_215N2 monohydrate impact its stability in long-term storage?
Decomposition risks include:
- Thermal degradation : At >40°C, it decomposes into NH, N, and HO. Stabilize by storing at ≤4°C in amber glass .
- Oxidative hazards : Reacts violently with strong oxidizers (e.g., KMnO). Monitor for peroxides using test strips .
Notes for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
